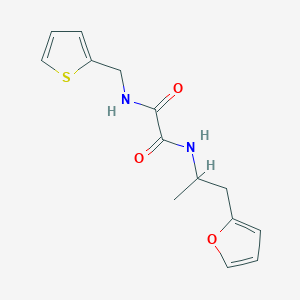

N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[1-(furan-2-yl)propan-2-yl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFIMBCKTHEPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

Formation of the furan and thiophene intermediates: The furan and thiophene rings are synthesized separately through established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, such as an oxalamide group, under controlled conditions. This step often involves the use of coupling reagents like carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxalamide group can produce the corresponding amine derivative.

Scientific Research Applications

Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific biological target. Generally, compounds with furan and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects. The oxalamide group may also play a role in binding to specific sites on the target molecule, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Antiviral Oxalamides

Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) () share the oxalamide core but differ in substituents. Key distinctions:

- Heterocyclic Substitutions : The target compound uses furan and thiophene, while compound 15 employs a thiazole-pyrrolidine system. Thiazole groups enhance antiviral activity by mimicking nucleoside structures, whereas furan/thiophene may alter π-π stacking or hydrogen bonding with viral targets .

Table 1: Antiviral Oxalamides Comparison

Umami Flavoring Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () is a benchmark umami flavorant. Comparisons:

- Aromatic vs. Heterocyclic Groups: S336 uses dimethoxybenzyl and pyridyl groups, which enhance solubility and receptor (hTAS1R1/hTAS1R3) binding. The target compound’s furan/thiophene may confer bitterness or metallic notes due to sulfur content, limiting flavor applications .

- Metabolic Stability : S336 exhibits low CYP inhibition (<50% at 10 µM), whereas thiophene-containing compounds risk CYP3A4 interactions due to sulfur’s metabolic lability .

Table 2: Flavoring Oxalamides Comparison

| Compound | Substituents | Regulatory Status | CYP Inhibition |

|---|---|---|---|

| S336 () | Dimethoxybenzyl, pyridyl | Approved worldwide | <50% at 10 µM |

| Target Compound | Furan, thiophene | Not reported | Potential risk |

Biological Activity

N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a thiophene moiety, and an oxalamide functional group. This compound's potential biological activities are primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of approximately 320.35 g/mol. The compound's structure can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.35 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing signaling pathways within cells.

- Non-Covalent Interactions : The presence of the furan and thiophene rings facilitates non-covalent interactions such as hydrogen bonding and π–π stacking, which are crucial for binding affinity and specificity.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies utilizing the DPPH assay have shown promising results in terms of free radical scavenging activity for oxalamide derivatives, suggesting that N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide may also possess similar capabilities .

Cytotoxicity Testing

In vitro cytotoxicity studies are essential for understanding the potential therapeutic applications of this compound. Preliminary findings suggest that derivatives related to this compound exhibit antiproliferative effects against various cancer cell lines. For example, copper(II) complexes derived from similar oxalamide structures have demonstrated significant cytotoxic effects against HeLa (cervical cancer), Bel7404 (liver cancer), and other tumor cell lines .

Case Study 1: Anticancer Activity

A study on oxalamide derivatives showed that compounds with furan and thiophene moieties exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests a potential for developing these compounds into anticancer agents .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of oxalamides indicated that specific structural features enhance radical scavenging activity. The results from DPPH assays highlighted the importance of the furan ring in conferring antioxidant benefits .

Q & A

Q. Root causes and solutions :

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Poor intermediate solubility | Switch to polar aprotic solvents (e.g., DMF → DMSO) | |

| Side reactions | Introduce protecting groups for reactive amines | |

| Low coupling efficiency | Optimize coupling agents (e.g., EDC vs. DCC) | |

| Design of Experiments (DoE) tools like factorial design can systematically optimize parameters . |

(Advanced) How to resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or structural analogs. Recommended steps:

Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols across labs.

Validate purity : Confirm >95% purity via HPLC before testing .

Compare analogs : Test derivatives (e.g., replacing thiophene with furan) to isolate structure-activity trends .

(Advanced) What methodologies elucidate the mechanism of action?

- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .

- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., topoisomerase II) via fluorescence-based kits .

- Cellular pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

(Advanced) How to design SAR studies for enhanced activity?

Q. Systematic modifications :

| Position | Modification | Biological Impact |

|---|---|---|

| Furan ring | Introduce electron-withdrawing groups (e.g., -NO₂) | Increased antimicrobial potency |

| Thiophene methyl | Replace with bulkier groups (e.g., benzyl) | Alters receptor selectivity |

| Screening : Use high-throughput platforms to test 10–20 derivatives in parallel . |

(Advanced) How to evaluate stability for material science applications?

- Thermal stability : Thermogravimetric analysis (TGA) under N₂ atmosphere (degradation onset >200°C suggests robustness) .

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor decomposition via HPLC .

- Electrochemical properties : Cyclic voltammetry to assess redox activity (e.g., for conductive polymer applications) .

(Advanced) What analytical techniques assess batch-to-batch consistency?

- HPLC-DAD : Quantify impurities (<0.5% threshold) using C18 columns (acetonitrile/water gradient) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.